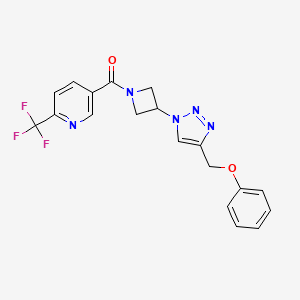

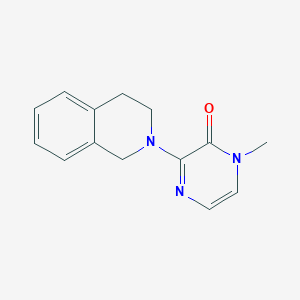

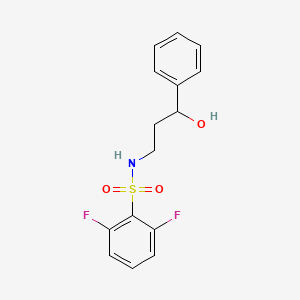

N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a structurally complex molecule that likely serves as a ligand for biological targets. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related piperazine derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the formation of amide bonds and the introduction of various substituents to achieve the desired biological activity. For instance, the paper discussing l-Piperazine-2-carboxylic acid derived N-formamides indicates the importance of the arene sulfonyl group for high enantioselectivity in catalysis . This suggests that the synthesis of this compound would require careful consideration of substituent effects to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of a piperazine core in the molecule suggests potential for interaction with biological receptors, as seen in the 5-HT1A serotonin antagonist discussed in the second paper . The specific substituents on the piperazine ring, such as the ethoxyphenyl and thiophen-2-ylthiazolyl groups in the compound of interest, would be expected to influence the binding affinity and selectivity towards its biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including hydrosilylation as mentioned in the first paper . The reactivity of the compound would be influenced by the substituents attached to the piperazine core. The presence of electron-donating or electron-withdrawing groups would affect the compound's reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The steric and electronic properties of the substituents can significantly influence these characteristics. For example, the introduction of bulky groups can enhance the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties, as seen in the second paper where increased bulkiness improved 5-HT1A affinity and selectivity .

科学的研究の応用

Synthesis and Application in Medicinal Chemistry

The compound has been a part of various synthetic pathways for the creation of heterocyclic compounds, showing significant applications in medicinal chemistry. Notably, similar compounds have been synthesized and explored for their cyclooxygenase inhibitory activities, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020). The synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, a compound with structural similarities, showcases the potential of such molecules in creating impactful drugs (Shahinshavali et al., 2021).

Anti-Viral and Anti-Microbial Properties

Derivatives of similar structures have been evaluated for their antiviral activities against Tobacco mosaic virus (TMV) and have shown promising results. Moreover, antimicrobial properties of these compounds have also been documented, indicating their potential in treating various infections (Krishna Reddy et al., 2013).

Neurological Research and Imaging

In the realm of neurological research and diagnostics, compounds with structural similarities have been synthesized for radiolabeling and potential application in Positron Emission Tomography (PET) imaging, specifically targeting dopamine D3 receptors. This indicates potential applications in studying and diagnosing neurological disorders (Kuhnast et al., 2006).

Hypoglycemic Agents

In the field of diabetes treatment, N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which share a structural resemblance, have been synthesized and evaluated as glucokinase (GK) activators. One such compound demonstrated significant efficacy in reducing glucose levels, showcasing the potential of these compounds in hypoglycemic applications (Song et al., 2011).

特性

IUPAC Name |

N-(2-ethoxyphenyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S2/c1-2-27-18-7-4-3-6-16(18)23-21(26)25-11-9-24(10-12-25)14-20-22-17(15-29-20)19-8-5-13-28-19/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXSXHGUYYZWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

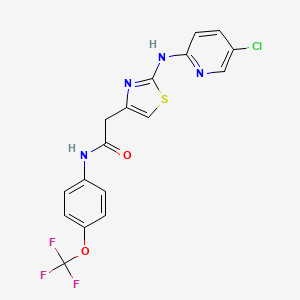

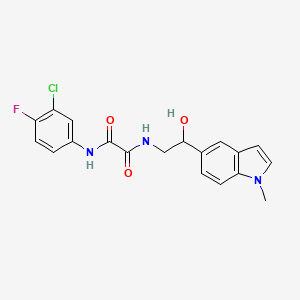

![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)

![2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2507891.png)

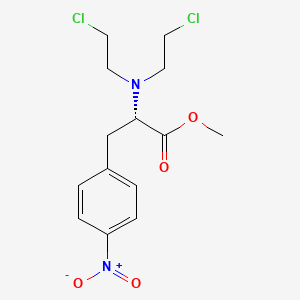

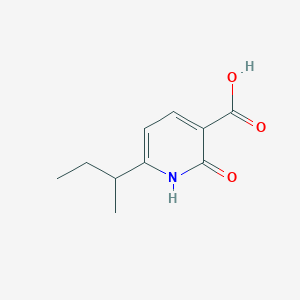

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

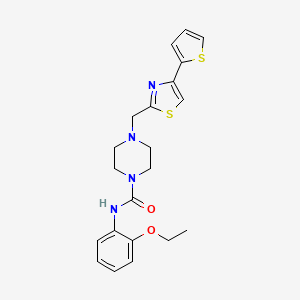

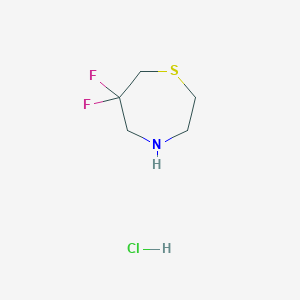

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)